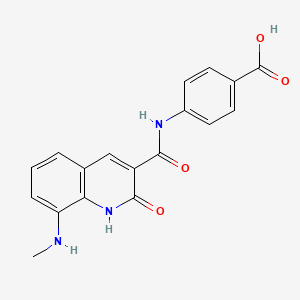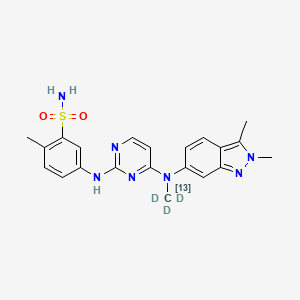
Pazopanib-13C,d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pazopanib-13C,d3 is a deuterium and carbon-13 labeled derivative of Pazopanib, a multi-targeted tyrosine kinase inhibitor. Pazopanib is known for its inhibitory effects on vascular endothelial growth factor receptors (VEGFR1, VEGFR2, VEGFR3), platelet-derived growth factor receptor beta (PDGFRβ), c-Kit, fibroblast growth factor receptor 1 (FGFR1), and colony-stimulating factor 1 receptor (c-Fms) with varying IC50 values . The labeling with deuterium and carbon-13 makes this compound particularly useful in pharmacokinetic studies and metabolic profiling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pazopanib-13C,d3 involves the incorporation of stable isotopes, deuterium, and carbon-13, into the Pazopanib molecule. The process typically starts with the synthesis of labeled intermediates, which are then subjected to a series of chemical reactions to form the final product. The reaction conditions often involve the use of deuterated solvents and reagents to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled compounds and ensure high purity and yield. The production is carried out under strict quality control measures to meet the standards required for scientific research applications .
化学反応の分析
Types of Reactions
Pazopanib-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs with altered pharmacokinetic properties .
科学的研究の応用
Pazopanib-13C,d3 has a wide range of scientific research applications, including:
Chemistry: Used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Employed in metabolic profiling and the study of drug metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Pazopanib.
Industry: Applied in the development of new formulations and drug delivery systems
作用機序
Pazopanib-13C,d3 exerts its effects by inhibiting multiple tyrosine kinases involved in angiogenesis and tumor growth. The primary molecular targets include VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit, FGFR1, and c-Fms. By inhibiting these receptors, this compound disrupts the signaling pathways that promote the formation of new blood vessels and the proliferation of cancer cells .
類似化合物との比較
Similar Compounds
Similar compounds to Pazopanib-13C,d3 include other multi-targeted tyrosine kinase inhibitors such as:
Sunitinib: Inhibits VEGFR, PDGFR, and c-Kit.
Sorafenib: Targets VEGFR, PDGFR, and RAF kinases.
Axitinib: Primarily inhibits VEGFR.
Uniqueness
This compound is unique due to its isotopic labeling, which makes it particularly valuable for pharmacokinetic and metabolic studies. The incorporation of deuterium and carbon-13 allows for precise tracking and analysis of the compound in biological systems, providing insights into its behavior and interactions that are not possible with non-labeled analogs .
特性
分子式 |
C21H23N7O2S |
|---|---|
分子量 |
441.5 g/mol |
IUPAC名 |
5-[[4-[(2,3-dimethylindazol-6-yl)-(trideuterio(113C)methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H23N7O2S/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25)/i3+1D3 |
InChIキー |
CUIHSIWYWATEQL-LBDFIVMYSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])N(C1=CC2=NN(C(=C2C=C1)C)C)C3=NC(=NC=C3)NC4=CC(=C(C=C4)C)S(=O)(=O)N |
正規SMILES |
CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


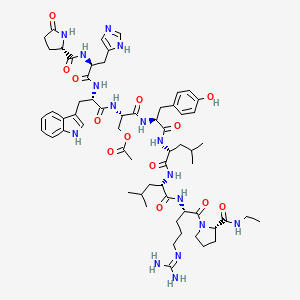
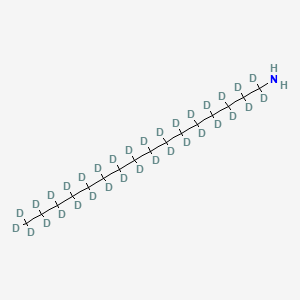
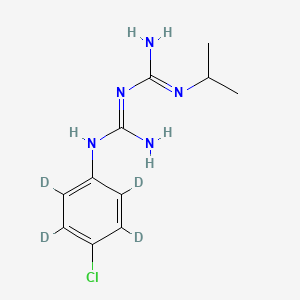
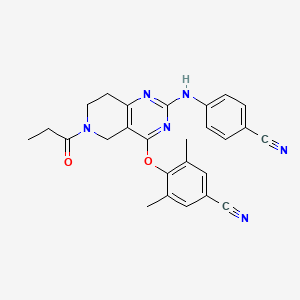


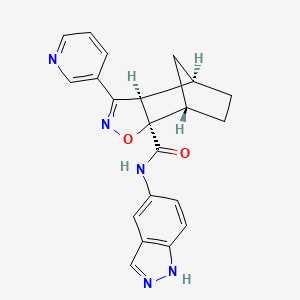
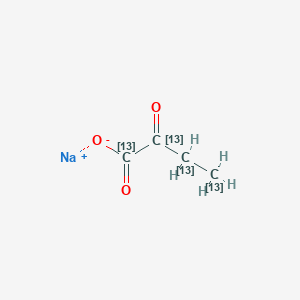

![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12393470.png)

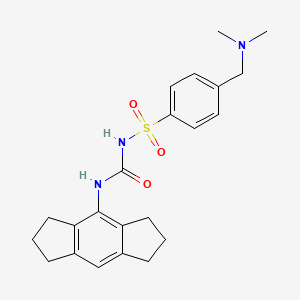
![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12393479.png)
